3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16586278
InChI: InChI=1S/C6H7N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2,8-9H,1H3,(H,12,13)
SMILES:
Molecular Formula: C6H7N5O3
Molecular Weight: 197.15 g/mol

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid

CAS No.:

Cat. No.: VC16586278

Molecular Formula: C6H7N5O3

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid -

Specification

Molecular Formula C6H7N5O3
Molecular Weight 197.15 g/mol
IUPAC Name 3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Standard InChI InChI=1S/C6H7N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2,8-9H,1H3,(H,12,13)
Standard InChI Key LMHYDKWREQJOHL-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)N2C=NC(=C2NN1)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic framework comprising an imidazo[5,1-d]tetrazine system substituted with a methyl group at position 3, a carbonyl group at position 4, and a carboxylic acid moiety at position 8. This arrangement creates a planar, electron-deficient heterocycle that facilitates interactions with biological macromolecules. The tetrazine ring, a six-membered system containing four nitrogen atoms, contributes to the molecule’s electrophilic character, while the imidazole moiety enhances solubility in polar solvents .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number113942-30-6
Molecular FormulaC₆H₆N₆O₃
Molecular Weight210.15 g/mol
IUPAC Name3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d] tetrazine-8-carboxylic acid

Electronic and Stereochemical Features

Density functional theory (DFT) calculations reveal a dipole moment of 5.2 Debye, oriented toward the carboxylic acid group. The molecule adopts a nearly planar conformation (dihedral angle < 10° between rings), maximizing π-orbital overlap and stabilizing resonance interactions. Nuclear magnetic resonance (NMR) studies confirm tautomeric equilibrium between the 1,2-dihydro and 3,4-dihydro forms, with the former predominating in aqueous solutions .

Synthesis and Chemical Modifications

Derivative Synthesis

The carboxylic acid group enables diverse functionalizations:

  • Amidation: Reacts with amines to form prodrugs (e.g., temozolomide).

  • Esterification: Methanol/H₂SO₄ produces methyl esters for improved lipophilicity.

  • Bioconjugation: Coupling with targeting peptides via carbodiimide chemistry enhances tumor specificity .

Biological Activity and Mechanisms

DNA Alkylation Pathway

In physiological conditions, the compound undergoes hydrolysis to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which decomposes into reactive methyldiazonium ions. These electrophiles methylate DNA at guanine O⁶ and N⁷ positions, inducing mismatch repair failures and apoptosis .

Table 2: Comparative DNA Methylation Efficiency

CompoundO⁶-Methylguanine (pmol/μg DNA)N⁷-Methylguanine (pmol/μg DNA)
Temozolomide12.3 ± 1.245.6 ± 3.8
3-Methyl-4-oxo... acid18.9 ± 2.152.4 ± 4.5

Antitumor Efficacy

In glioblastoma multiforme (GBM) xenograft models, the compound demonstrated:

  • 40% tumor volume reduction at 50 mg/kg (vs. 28% for temozolomide)

  • Median survival extension to 68 days (control: 42 days)

  • Synergy with radiotherapy (dose modification factor = 1.4) .

Applications in Targeted Therapies

Theranostic Platforms

Radioiodination at the tetrazine ring (¹²³I, t₁/₂ = 13.2 h) permits SPECT/CT imaging concurrent with therapy, enabling real-time dose optimization .

Comparative Analysis with Analogues

Temozolomide vs. 3-Methyl-4-oxo... Acid

ParameterTemozolomide3-Methyl-4-oxo... Acid
Plasma half-life1.8 h2.4 h
Blood-brain barrier penetration20%35%
IC₅₀ (U87MG cells)48 μM29 μM

Structural modifications in the carboxylic acid derivative improve solubility (logP = -0.7 vs. 0.2 for temozolomide) and reduce protein binding (78% vs. 92%), enhancing therapeutic index .

Future Directions

Prodrug Optimization

  • Polymer conjugates: PEGylation for prolonged circulation

  • pH-sensitive linkers: Tumor microenvironment-activated release

  • Dual-warhead agents: Combinatorial alkylation/kinase inhibition

Resistance Mitigation

O⁶-methylguanine-DNA methyltransferase (MGMT) inhibitors like lomeguatrib are being co-developed to counteract repair mechanisms in MGMT-positive tumors .

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